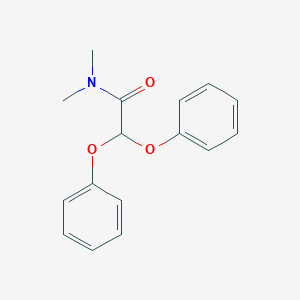

N,N-Dimethyl-2,2-diphenoxyacetamide

Vue d'ensemble

Description

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine, communément appelé LLOMe (bromhydrate), est un produit de condensation dipeptidique de l'ester méthylique de L-leucine. Ce composé est généré par les monocytes humains ou les leucocytes polymorphonucléaires et est connu pour sa capacité à éliminer sélectivement les lymphocytes à potentiel cytotoxique. De plus, le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine peut induire un stress de la voie endolysosomale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine est synthétisé par condensation de l'ester méthylique de L-leucine. La réaction implique généralement l'utilisation d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'une base comme la triéthylamine. La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans un contexte industriel, la production de bromhydrate d'ester méthylique de L-Leucyl-L-Leucine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Le produit final est généralement obtenu sous forme de solide blanc à blanc cassé, qui est ensuite conditionné et stocké dans des conditions contrôlées afin de maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des résidus de leucine.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants

Hydrolyse : Elle est généralement effectuée en présence d'un acide ou d'une base forte, tel que l'acide chlorhydrique ou l'hydroxyde de sodium, à des températures élevées.

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution

Principaux produits formés

Hydrolyse : L-Leucyl-L-Leucine.

Oxydation : Dérivés oxydés de l'ester méthylique de L-Leucyl-L-Leucine.

Substitution : Divers dérivés substitués selon les réactifs utilisés

Applications de la recherche scientifique

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse peptidique et comme composé modèle pour l'étude du comportement des peptides.

Biologie : Utilisé dans des études sur la perméabilisation de la membrane lysosomale et les réponses au stress cellulaire.

Médecine : Étudié pour son potentiel dans l'élimination sélective des lymphocytes cytotoxiques, ce qui pourrait avoir des implications thérapeutiques dans les maladies auto-immunes et le cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans les dosages biochimiques

Mécanisme d'action

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine est absorbé par les cellules par endocytose et est ensuite converti par la cathepsine C dans le lysosome en un polymère membranolytique. Ce polymère agit directement sur la membrane lysosomale, déclenchant la perméabilisation de la membrane lysosomale et la libération du contenu lysosomal. Ce processus conduit à un stress cellulaire et peut entraîner la mort cellulaire, en particulier dans les lymphocytes à potentiel cytotoxique .

Applications De Recherche Scientifique

L-Leucyl-L-Leucine methyl ester hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying peptide behavior.

Biology: Employed in studies of lysosomal membrane permeabilization and cellular stress responses.

Medicine: Investigated for its potential in selectively eliminating cytotoxic lymphocytes, which could have therapeutic implications in autoimmune diseases and cancer.

Industry: Utilized in the development of new materials and as a component in biochemical assays

Mécanisme D'action

L-Leucyl-L-Leucine methyl ester hydrobromide is taken up by cells via endocytosis and is subsequently converted by cathepsin C in the lysosome to a membranolytic polymer. This polymer acts directly on the lysosomal membrane, triggering lysosomal membrane permeabilization and the release of lysosomal contents. This process leads to cellular stress and can result in cell death, particularly in lymphocytes with cytotoxic potential .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate d'ester méthylique de L-Leucyl-L-Leucine : Un autre produit de condensation dipeptidique ayant des propriétés similaires mais un contre-ion différent.

L-Leucyl-L-Leucine : La forme hydrolysée du bromhydrate d'ester méthylique de L-Leucyl-L-Leucine.

Ester éthylique de L-Leucyl-L-Leucine : Un dérivé ester avec un groupe éthyle au lieu d'un groupe méthyle

Unicité

Le bromhydrate d'ester méthylique de L-Leucyl-L-Leucine est unique dans sa capacité à éliminer sélectivement les lymphocytes cytotoxiques et à induire un stress de la voie endolysosomale. Son mécanisme d'action spécifique et sa capacité à induire la perméabilisation de la membrane lysosomale en font un outil précieux dans la recherche scientifique, en particulier dans les études relatives aux réponses au stress cellulaire et à la régulation des cellules immunitaires .

Propriétés

IUPAC Name |

N,N-dimethyl-2,2-diphenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(2)15(18)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOAIANUZSWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145773 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-99-4 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2,2-diphenoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.